molecular formula C12H20O2 B145640 5,7-Dimethyladamantane-1,3-diol CAS No. 10347-01-0

5,7-Dimethyladamantane-1,3-diol

Cat. No. B145640
Key on ui cas rn: 10347-01-0
M. Wt: 196.29 g/mol
InChI Key: XNTKRLBGVHQKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576355

Procedure details

1,3-Dihydroxy-5,7-dimethyladamantane was synthesized in a similar manner as described for 1,3,5,7-tetrahydroadamantane. Into a 4-neck flask immersed in a cooling bath and equipped with a low-temperature condenser (-20° C.), an air-driven, well-sealed mechanical stirrer, a solid addition funnel, and a thermocouple, there were charged 4.5 grams, 1,3-dimethyladamantane (Aldrich, 99%+), 100 ml methylene chloride, 96 grams sodium bicarbonate, 100 ml double distilled water. Upon stirring and cooling the mixture to 0° C., 100 grams TFP were added and the temperature of the mixture went to 10° C. After the mixture was cooled down again to 0° C., 100 grams OXONE were added in the course of an hour. The reaction mixture was stirred at -5° C. for additional 20 hours (overnight). The TFP was recovered by distilling the reaction mixture at a pot temperature of 50° C. into a receiver immersed in DryIce/acetone. The remainder mixture was filtered by suction over Celite as a filter aid. The filtrate was yellow and contained two phases (aqueous and organic). It was rotavapped to dryness. The dry solid was extracted with ethanol and filtered. Crude product was obtained by evaporating off the ethanol which contained more than 95% 1,3-dihydroxy-5,7-dimethyladamantane. The brownish crude product was purified by crystallization from ethanol/methylene chloride mixture to a GC pure product with a molecular weight of 196 gram/mole (by GC-MS). Calculated for C12H20O2 :196.28 gram/mole
[Compound]
Name
1,3,5,7-tetrahydroadamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[CH2:11][CH:6]3[CH2:7]C([CH2:10][C:4]([CH3:12])([CH2:5]3)[CH2:3]1)[CH2:9]2.C(Cl)Cl.[C:16](=[O:19])(O)[O-].[Na+].[OH:21]OS([O-])=O.[K+]>O>[OH:21][C:6]12[CH2:11][C:2]3([CH3:9])[CH2:3][C:4]([CH3:12])([CH2:10][C:16]([OH:19])([CH2:1]3)[CH2:7]1)[CH2:5]2 |f:2.3,4.5|

Inputs

Step One
Name
1,3,5,7-tetrahydroadamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3(CC(CC(C1)C3)C2)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
96 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Upon stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 4-neck flask immersed in a cooling bath
CUSTOM
Type
CUSTOM
Details
equipped with a low-temperature condenser (-20° C.)
CUSTOM
Type
CUSTOM
Details
an air-driven, well-sealed mechanical
ADDITION
Type
ADDITION
Details
stirrer, a solid addition funnel
ADDITION
Type
ADDITION
Details
100 grams TFP were added
CUSTOM
Type
CUSTOM
Details
went to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled down again to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at -5° C. for additional 20 hours (overnight)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The TFP was recovered
DISTILLATION
Type
DISTILLATION
Details
by distilling the reaction mixture at a pot temperature of 50° C. into a receiver
FILTRATION
Type
FILTRATION
Details
The remainder mixture was filtered by suction over Celite as a filter aid
EXTRACTION
Type
EXTRACTION
Details
The dry solid was extracted with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Crude product was obtained
CUSTOM
Type
CUSTOM
Details
by evaporating off the ethanol which
CUSTOM
Type
CUSTOM
Details
The brownish crude product was purified by crystallization from ethanol/methylene chloride mixture to a GC pure product with a molecular weight of 196 gram/mole (by GC-MS)

Outcomes

Product
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)(C3)C)(C2)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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